molecular formula C8H9O3P B089806 2-Phenoxy-1,3,2-dioxaphospholane CAS No. 1077-05-0

2-Phenoxy-1,3,2-dioxaphospholane

Cat. No.: B089806
CAS No.: 1077-05-0
M. Wt: 184.13 g/mol
InChI Key: NGBJGNHDKWOIHH-UHFFFAOYSA-N
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Description

2-Phenoxy-1,3,2-dioxaphospholane (PhEPi) is a cyclic phosphate ester that serves as a critical functional electrolyte additive in cutting-edge lithium-ion battery (LIB) research. Recent studies in 2025 demonstrate its synergistic role when combined with other additives, such as vinylene carbonate (VC) and fluorinated phosphazenes, to simultaneously improve electrochemical performance and safety in high-energy-density NMC811

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1077-05-0

Molecular Formula

C8H9O3P

Molecular Weight

184.13 g/mol

IUPAC Name

2-phenoxy-1,3,2-dioxaphospholane

InChI

InChI=1S/C8H9O3P/c1-2-4-8(5-3-1)11-12-9-6-7-10-12/h1-5H,6-7H2

InChI Key

NGBJGNHDKWOIHH-UHFFFAOYSA-N

SMILES

C1COP(O1)OC2=CC=CC=C2

Canonical SMILES

C1COP(O1)OC2=CC=CC=C2

Other CAS No.

1077-05-0

Synonyms

Phosphorous acid, cyclic ethylene ester, phenyl ester

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Phenoxy 1,3,2 Dioxaphospholane

Established Synthesis Routes to 1,3,2-Dioxaphospholane Core Structures

The foundational step in the synthesis of 2-Phenoxy-1,3,2-dioxaphospholane is the creation of the 1,3,2-dioxaphospholane ring. This is typically achieved through two principal methods: the phosphorylation of diols with phosphorus halides and transesterification processes involving phosphites.

Phosphorylation of Diols with Phosphorus Halides

A common and direct route to the 1,3,2-dioxaphospholane core involves the reaction of a 1,2-diol, such as ethylene (B1197577) glycol, with a phosphorus trihalide, most frequently phosphorus trichloride (B1173362) (PCl₃). omicsonline.orgomicsonline.org This reaction is typically carried out in an inert solvent, such as anhydrous ether, and in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct that is formed. omicsonline.orgomicsonline.org

The reaction proceeds by the nucleophilic attack of the hydroxyl groups of the diol on the phosphorus atom of the phosphorus trihalide, leading to the displacement of the halide ions and the formation of the cyclic phosphite (B83602). For instance, the reaction of ethylene glycol with phosphorus trichloride in the presence of pyridine yields 2-chloro-1,3,2-dioxaphospholane (B43518). omicsonline.orgomicsonline.org

Table 1: Synthesis of 2-chloro-1,3,2-dioxaphospholane via Phosphorylation of Ethylene Glycol

Reactant 1Reactant 2BaseSolventProductReference
Ethylene GlycolPhosphorus TrichloridePyridineAnhydrous Ether2-chloro-1,3,2-dioxaphospholane omicsonline.orgomicsonline.org
Ethylene GlycolPhosphorus TrichlorideTriethylamineBenzene (B151609)2-chloro-1,3,2-dioxaphospholane omicsonline.org

This method is versatile and can be adapted to use various substituted diols and other phosphorus halides, such as PBr₃, to introduce different functionalities into the resulting dioxaphospholane ring. researchgate.net

Transesterification Processes Involving Phosphites

Transesterification offers an alternative pathway to the 1,3,2-dioxaphospholane core. This process involves the reaction of a diol with a pre-existing phosphite, such as a trialkyl phosphite or a more reactive species like bis(2,2,2-trifluoroethyl)phosphonate (BTFEP). mdpi.com The reaction is often catalyzed by a base or a metal catalyst and proceeds by the exchange of the alkoxy groups of the phosphite with the hydroxyl groups of the diol. mdpi.comnih.gov

Microwave-assisted synthesis using BTFEP has been shown to be an efficient method for producing cyclic H-phosphonates, which are precursors to other functionalized dioxaphospholanes. mdpi.com This approach offers advantages such as shorter reaction times and the use of stoichiometric amounts of the alcohol under non-inert conditions. mdpi.com The synthesis of cyclic H-phosphonates can also be achieved through the transesterification of diethyl H-phosphonate. mdpi.com

Phenoxy Group Incorporation Strategies

Once the 1,3,2-dioxaphospholane core, often in the form of a 2-halo-1,3,2-dioxaphospholane, is synthesized, the phenoxy group is introduced. This is typically achieved through a nucleophilic substitution reaction where phenol (B47542) or a substituted phenol reacts with the 2-halo-1,3,2-dioxaphospholane. The reaction is generally carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then displaces the halide from the phosphorus atom.

This strategy allows for the synthesis of a wide range of this compound derivatives by varying the substituents on the phenol.

Derivatization and Functionalization of this compound

This compound serves as a versatile platform for the synthesis of a variety of functionalized organophosphorus compounds. Key derivatization strategies include oxidation of the phosphorus center and the introduction of functional groups through reactions such as the Mannich reaction.

Synthesis of Oxidized Analogues

The trivalent phosphorus atom in this compound can be readily oxidized to the pentavalent state, yielding the corresponding this compound-2-oxide. This oxidation can be achieved using various oxidizing agents. For instance, the intermediate 2-chloro-1,3,2-dioxaphospholane can be oxidized with oxygen to form 2-chloro-1,3,2-dioxaphospholane-2-oxide, which can then be reacted with a phenoxide to yield the final product. google.com This oxidized form is often more stable and serves as a key intermediate for further functionalization.

Preparation of Functionalized this compound Derivatives

Mannich Bases: A significant class of derivatives is the Mannich bases, which are synthesized from this compound derivatives bearing a reactive hydrogen. jocpr.comorientjchem.org For example, (4R, 5R)-2-(4-substituted phenoxy)-1,3,2-dioxaphospholane-4,5-dicarbohydrazide-2-oxide can be condensed with isatin, and the resulting product can undergo a Mannich reaction with secondary amines like piperidine, morpholine, or N-methyl piperazine (B1678402) in the presence of formaldehyde. jocpr.com This yields complex Mannich bases with potential biological activities. jocpr.comorientjchem.org The Mannich reaction is a versatile method for introducing aminomethyl groups into the structure. google.comnih.govresearchgate.net

Hydroxyl-containing Phospholanes: Functionalization to include hydroxyl groups is another important derivatization strategy. Novel phospholanes containing a hydroxyl group have been synthesized from the corresponding diol and 2-chloro-2-oxo-1,3,2-dioxaphospholane. jlu.edu.cnresearchgate.net These hydroxyl-functionalized phospholanes can then be used to construct other complex molecules, such as phosphorylcholines. jlu.edu.cnresearchgate.net

Halogenated Derivatives Synthesis

The synthesis of halogenated derivatives, particularly chlorinated ones, serves as a critical step in the production of this compound. The most common precursor is 2-chloro-1,3,2-dioxaphospholane, which can be synthesized through various methods.

One established method involves the reaction of ethylene glycol with phosphorus trichloride. omicsonline.org This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. omicsonline.org The reaction mixture is often cooled to low temperatures (-16 to -17 °C) during the addition of phosphorus trichloride to control the reaction's exothermicity. omicsonline.org Anhydrous ether is commonly used as a solvent. omicsonline.org After the reaction is complete, the resulting salt (e.g., pyridine hydrochloride) is filtered off, and the desired 2-chloro-1,3,2-dioxaphospholane is isolated from the filtrate by distillation. omicsonline.org

Another approach to synthesize a related halogenated derivative, 2-chloro-1,3,2-dioxaphospholane-2-oxide, involves the reaction of ethylene glycol with phosphorus oxychloride. chemicalbook.com This synthesis is performed in a non-aqueous solvent like dichloromethane (B109758) to ensure the reactants are well-dispersed and to provide a stable reaction environment. chemicalbook.com The phosphorus oxychloride, often diluted in the solvent, is added slowly to a cooled solution of ethylene glycol. chemicalbook.com

Furthermore, 2-chloro-1,3,2-dioxaphospholane can be converted to its oxidized form, 2-chloro-2-oxo-1,3,2-dioxaphospholane, through an oxidation reaction. google.com A patented method describes the use of dried ozone as the oxidizing agent in an organic solvent. google.com This process has been reported to achieve yields between 59-80%, making it a viable option for industrial-scale production. google.com

The subsequent reaction of 2-chloro-1,3,2-dioxaphospholane with phenol or a phenoxide salt leads to the formation of this compound. This substitution reaction is a common strategy for introducing the phenoxy group onto the phosphorus atom. For instance, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) is used as a reagent for the determination of phenolic moieties, highlighting the reactivity of the P-Cl bond with phenols. acs.org

Table 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane

Reactants Reagents/Solvents Key Conditions Product Reference

Table 2: Synthesis of 2-Chloro-1,3,2-dioxaphospholane-2-oxide

Reactants Reagents/Solvents Key Conditions Product Reference
Ethylene glycol, Phosphorus oxychloride Dichloromethane Cooled solution 2-Chloro-1,3,2-dioxaphospholane-2-oxide chemicalbook.com

Elucidation of Reaction Mechanisms Involving 2 Phenoxy 1,3,2 Dioxaphospholane

Ring-Opening Reaction Pathways

The strained 1,3,2-dioxaphospholane ring is susceptible to cleavage under various conditions, leading to ring-opening polymerization. This process can be initiated by both cationic and anionic species, resulting in the formation of polymers with phosphorus-containing backbones. The relief of bond-angle strain in the five-membered ring is a significant driving force for these reactions. wikipedia.org

Cationic ring-opening polymerization (CROP) of cyclic phosphorus compounds, including 2-alkoxy-1,3,2-dioxaphospholanes, can be initiated by electrophilic reagents such as alkyl halides. acs.orgmdpi.com The polymerization proceeds via a chain-growth mechanism involving cationic intermediates at the propagating chain end. wikipedia.orgmdpi.com The process can be described by two main mechanisms: an active chain end (ACE) mechanism or an active monomer (AM) mechanism. In the ACE mechanism, the cationic center is at the terminus of the growing polymer chain, which then attacks a neutral monomer. mdpi.com

The initiation step involves the attack of the phosphorus atom on the initiator, for instance, an alkyl iodide, leading to the formation of a phosphonium (B103445) ion intermediate. Propagation then occurs through the nucleophilic attack of the monomer on the growing cationic chain end, resulting in the opening of the dioxaphospholane ring. acs.org For cyclic phosphites, this can lead to the formation of poly(phosphoester)s. The stability of the cationic species influences the reaction pathway, with electron-donating groups on the phosphorus atom potentially stabilizing the positive charge. wikipedia.org

Table 1: Key Aspects of Cationic Ring-Opening Polymerization of Cyclic Phosphites

FeatureDescription
Initiators Alkyl halides (e.g., Alkyl Iodide), Lewis Acids, Protic Acids
Mechanism Active Chain End (ACE) or Active Monomer (AM)
Propagating Species Cationic center at the chain end (e.g., phosphonium ion)
Driving Force Relief of ring strain
Product Poly(phosphoester)s

Anionic ring-opening polymerization (AROP) is another pathway for the polymerization of cyclic monomers, typically initiated by nucleophiles. wikipedia.org This mechanism is well-established for monomers like epoxides, lactones, and lactams. wikipedia.orgnih.govyoutube.com The process involves a nucleophilic attack on the monomer, leading to ring-opening and the formation of a propagating anionic center. For instance, the AROP of epoxides is often initiated by alkoxides or hydroxides, which attack one of the carbon atoms of the epoxide ring. youtube.com

While the anionic polymerization of many heterocycles is well-documented, specific research on the anionic ring-opening polymerization of 2-Phenoxy-1,3,2-dioxaphospholane is not extensively reported in the reviewed literature. However, analogous polymerizations of other cyclic monomers suggest that a potent nucleophile could potentially attack either the phosphorus atom or a carbon atom in the ethylene (B1197577) glycol backbone, initiating polymerization. The success of such a reaction would depend on the relative electrophilicity of the atoms in the ring and the stability of the resulting anionic propagating species. For some systems, the initiation can be achieved using organometallic reagents or strong bases. rsc.org

The phosphorus center in this compound is trivalent and acts as a nucleophile, but it is also an electrophilic site susceptible to attack by stronger nucleophiles. The regioselectivity of nucleophilic attack and subsequent P-O bond cleavage is a critical aspect of its reactivity. In many reactions involving cyclic phosphites, the exocyclic P-O bond is preferentially cleaved.

For example, in the initial step of the Michaelis-Arbuzov reaction, after the formation of the phosphonium intermediate, the halide anion typically attacks the carbon of one of the ester groups, leading to dealkylation. wikipedia.org In the case of cyclic phosphites, it is common for the non-cyclic (exocyclic) group to be cleaved. wikipedia.org This suggests that in reactions of this compound, the phenoxy group might be the leaving group. However, cleavage of the endocyclic P-O bonds can also occur, particularly during ring-opening polymerization. The specific pathway taken depends on the nature of the nucleophile, the solvent, and the reaction temperature.

Michaelis-Arbuzov Type Reactions of Cyclic Phosphites

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species. wikipedia.orgjk-sci.com Cyclic phosphites, such as this compound, are known to undergo this type of rearrangement. mdpi.com

The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic alkyl halide, forming a quasi-phosphonium salt intermediate. wikipedia.orgorganic-chemistry.org This is followed by the nucleophilic attack of the displaced halide anion on one of the carbons of the ester groups. jk-sci.com For five-membered cyclic phosphites, stereochemical studies have shown that both pentavalent phosphoranes and tetravalent phosphonium intermediates can exist in equilibrium. wikipedia.org The decomposition of these intermediates is driven by the nucleophilicity of the counter-anion. wikipedia.org In the case of this compound, the reaction would typically lead to the cleavage of the exocyclic phenoxy group or one of the endocyclic ester bonds, resulting in a ring-opened or ring-retained phosphonate (B1237965). The reaction often requires elevated temperatures. wikipedia.org

Table 2: General Mechanism of the Michaelis-Arbuzov Reaction

StepDescription
1. Nucleophilic Attack The trivalent phosphorus atom attacks the alkyl halide.
2. Intermediate Formation A tetravalent phosphonium salt intermediate is formed.
3. Dealkylation The halide anion attacks an alpha-carbon of an ester group, cleaving a C-O bond.
4. Product Formation A pentavalent phosphonate and a new alkyl halide are formed.

Pericyclic Cycloaddition Reactions and Intermediate Formation

Pericyclic reactions, such as cycloadditions, are concerted reactions that proceed through a cyclic transition state. libretexts.org These reactions are powerful tools for the synthesis of cyclic and heterocyclic compounds. wikipedia.orglibretexts.org Cycloaddition reactions are classified based on the number of π-electrons participating from each component, such as [4+2] (Diels-Alder) or [3+2] (1,3-dipolar cycloaddition) reactions. libretexts.orglibretexts.org

Trivalent phosphorus compounds can participate in cycloaddition reactions, acting as either the electron-rich or electron-poor component. While specific examples of this compound in pericyclic cycloadditions are not widely detailed in the surveyed literature, its phosphorus atom with a lone pair could potentially react with various unsaturated systems. For instance, it could engage with dienes, heterodienes, or dipolar species. The reaction would likely involve the formation of an initial cyclic adduct containing a pentacoordinate phosphorus atom. These intermediates can be stable or undergo further rearrangement or fragmentation depending on their structure and the reaction conditions. For example, in some cycloadditions, the initial adduct may undergo a retro-cycloaddition or a ring-opening process.

Oxidation and Decomposition Mechanisms (e.g., in electrolyte systems)

The stability of this compound, particularly its resistance to oxidation and thermal decomposition, is crucial for its application as an electrolyte additive in lithium-ion batteries. The oxidation of trivalent phosphorus compounds to the pentavalent state is a common reaction. In an electrochemical environment, this can occur at the surface of the positive electrode.

Studies on related phosphorus (III) additives, such as substituted dioxaphosphinanes, show that they can be oxidized on the cathode surface. researchgate.net This oxidation is believed to contribute to the formation of a stable cathode-electrolyte interphase (CEI), which can improve the performance and lifespan of the battery by preventing further electrolyte degradation. researchgate.net The decomposition products of the additive are incorporated into this protective layer. researchgate.net The oxidation mechanism likely involves the transfer of an electron from the phosphorus atom to the cathode, followed by reaction with other electrolyte components or decomposition.

The oxidation of molecules with phenoxy groups has also been studied, indicating that the phenoxy moiety itself can be a site for reaction. researchgate.netccsenet.org In the context of battery electrolytes, the decomposition of the additive can be triggered by chemical reaction with reactive oxygen species released from the cathode material at high voltages or by direct electrochemical oxidation. nih.gov

Catalyst-Mediated Reaction Kinetics and Stereoelectronic Effects

The reactivity of this compound in catalyst-mediated reactions is significantly influenced by a combination of kinetic factors and intricate stereoelectronic effects. The five-membered dioxaphospholane ring imposes considerable geometric constraints that, in conjunction with the electronic nature of the phenoxy substituent, dictate the compound's behavior as both a reactant and a catalyst.

Stereoelectronic Effects in Hydrolysis and Related Reactions

The hydrolysis of cyclic phosphate (B84403) esters like this compound is a well-studied model for understanding the underlying principles of their reactivity. The five-membered ring structure is inherently strained, and this strain is a crucial factor in the enhanced reaction rates observed compared to acyclic analogues. This rate acceleration is attributed to the relief of ring strain in the transition state. nih.gov

Computational studies, including ab initio and CNDO molecular orbital calculations, on related cyclic five-membered-ring phosphate esters have provided significant insights into the stereoelectronic effects at play. nih.gov These studies suggest that the remarkable rate acceleration is not solely due to the release of ground-state strain. nih.gov A significant portion of the activation energy difference between cyclic and acyclic systems is attributed to the stereoelectronic stabilization of the trigonal bipyramidal transition state. nih.gov

The orientation of lone pairs on the oxygen atoms relative to the phosphorus-oxygen bonds plays a critical role. Non-empirical computations have shown that conformation-dependent stereoelectronic effects can weaken the P-O bonds in monocyclic phosphate esters. researchgate.netrsc.org This weakening is thought to arise from the interaction of the oxygen lone pairs with the antibonding σ* orbitals of adjacent P-O bonds, a phenomenon that is more pronounced in the constrained geometry of a five-membered ring. researchgate.net

Catalyst-Mediated Reaction Kinetics

While specific kinetic data for catalyst-mediated reactions involving this compound is not extensively documented in publicly available literature, valuable inferences can be drawn from studies on structurally similar compounds. For instance, the polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane, a closely related cyclic phosphate ester, has been investigated. In a study initiated by aluminum triisopropanolate, the kinetics of polymerization were determined, highlighting the influence of the catalyst on the reaction rates.

Kinetic Data for the Polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane

Kinetic ParameterValueConditions
Rate constant of initiation (k_i)6.5 x 10⁻³ L·mol⁻¹·s⁻¹25°C, in CH₂Cl₂
Rate constant of propagation (k_p)4.5 x 10⁻¹ L·mol⁻¹·s⁻¹25°C, in CH₂Cl₂

This table presents kinetic data for a related compound, 2-methoxy-2-oxo-1,3,2-dioxaphospholane, to illustrate the type of kinetic parameters studied in similar systems.

In the context of reactions where the phenoxy group is cleaved, studies on lignin (B12514952) model compounds offer relevant kinetic insights. The alkaline cleavage of compounds containing a 2-phenoxy-1-phenyl-1-propanol structure, which bears resemblance to the phenoxy ether linkage in the target molecule, proceeds via an internal displacement of the aryloxy group. osti.gov The reaction rate is sensitive to both steric and electronic effects of substituents on the phenoxy ring. osti.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Phenoxy-1,3,2-dioxaphospholane, offering a window into the local electronic environments of its constituent nuclei, primarily ¹H, ¹³C, and ³¹P.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy provides information on the various proton environments within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the protons of the ethylene (B1197577) glycol backbone and the phenoxy group.

The protons of the five-membered dioxaphospholane ring typically appear as a complex multiplet. This complexity arises from the protons being chemically non-equivalent and their coupling to each other as well as to the phosphorus atom. For a related compound, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide, the methylene (B1212753) protons of the dioxaphospholane ring are observed in the range of approximately 4.13–4.29 ppm. rsc.org

The aromatic protons of the phenoxy group are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the dioxaphospholane moiety.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ) in ppm Multiplicity
Dioxaphospholane ring (-OCH₂CH₂O-)~ 4.1 - 4.3Multiplet
Aromatic (C₆H₅)~ 7.0 - 7.5Multiplet

¹³C NMR for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to analyze the carbon framework of the molecule. The spectrum will show distinct signals for the two carbon environments in the dioxaphospholane ring and the carbons of the phenyl group.

The carbon atoms of the ethylene glycol portion of the dioxaphospholane ring are expected to appear in the range of 60-70 ppm. For instance, in 2-methoxypropane, the carbon attached to the oxygen is found at approximately 69.0 ppm. docbrown.info The aromatic carbons of the phenoxy group will resonate in the downfield region, typically between 120 and 150 ppm, with the carbon directly attached to the oxygen (ipso-carbon) appearing at the lower field end of this range.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ) in ppm
Dioxaphospholane ring (-OCH₂CH₂O-)~ 60 - 70
Aromatic (C₆H₅)~ 120 - 150

³¹P NMR for Phosphorus Chemical Shift and Coordination

Phosphorus-31 (³¹P) NMR is a particularly powerful tool for characterizing organophosphorus compounds as it directly probes the phosphorus nucleus. The chemical shift of the phosphorus atom in this compound is highly sensitive to its coordination environment and the nature of the substituents. For trivalent phosphorus compounds like phosphites, the chemical shifts can vary over a wide range. The ³¹P NMR spectrum of this compound is expected to show a single resonance. For related 2-substituted-1,3,2-dioxaphospholanes, the ³¹P chemical shifts are typically found in the downfield region, often above +100 ppm relative to the standard 85% H₃PO₄. scielo.bromicsonline.org For example, transition metal complexes containing 2-chloro-1,3,2-dioxaphospholane (B43518) have been studied using ³¹P NMR. scielo.br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The key characteristic absorption bands would include those for the P-O-C linkage, the C-O-C bonds within the ring, and the aromatic C-H and C=C bonds of the phenoxy group.

The P-O-C stretching vibrations are typically observed in the region of 900-1100 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the dioxaphospholane ring will also contribute to the fingerprint region of the spectrum.

Table 3: Expected IR Absorption Bands for this compound

Bond Vibration Expected Wavenumber (ν) in cm⁻¹
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch~ 1400 - 1600
P-O-C Stretch~ 900 - 1100
C-O-C StretchFingerprint Region

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (184.13 g/mol ).

The fragmentation of organophosphate esters under mass spectrometry conditions often involves cleavage of the P-O and C-O bonds. mdpi.comacs.org For this compound, expected fragmentation pathways could include the loss of the phenoxy group to give a fragment at m/z 91, or cleavage of the dioxaphospholane ring.

Chromatographic Methods for Product Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

Gas chromatography is widely used for the analysis of volatile organophosphorus compounds. drawellanalytical.comanalysis.rstandfonline.comoup.com For this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane phase, would be appropriate. analysis.rs A flame ionization detector (FID) or a more specific detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can be used for detection. epa.gov

High-performance liquid chromatography is another valuable tool, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC with a C18 column is a common choice for the separation of phosphate (B84403) and phosphite (B83602) esters. sielc.comshodex.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape and resolution. nih.gov Size-exclusion chromatography (SEC) can also be employed for the analysis of related polymeric materials.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Dispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight and dispersity (Đ) of polymers. unt.edutoray-research.co.jp This method separates molecules based on their hydrodynamic volume in solution. unt.edunih.gov Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules have longer retention times. unt.edu

In the context of polymers synthesized using this compound, SEC is crucial for understanding how this monomer influences the final polymer chain length and the distribution of those lengths. The molecular weight distribution is a key factor influencing the physical and mechanical properties of the resulting polymer. Multiple-detection SEC, which may incorporate light scattering or viscometry detectors, can provide true molecular weights, which is especially important for branched polymers where apparent molecular weights can be misleading. nih.gov The dispersity value (Mw/Mn) indicates the breadth of the molecular weight distribution, with values close to 1.0 signifying a more uniform polymer. unt.edu

Table 1: Typical Parameters Measured by SEC

ParameterDescriptionSignificance for Polymers from this compound
Number-average molecular weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties like brittleness and flow.
Weight-average molecular weight (Mw) An average that takes into account the molecular weight of each chain in determining its contribution to the average.Relates to properties like toughness and strength.
Dispersity (Đ or PDI) The ratio of Mw to Mn (Mw/Mn), indicating the heterogeneity of molecular weights in the polymer. unt.eduA measure of the uniformity of the polymer chains.
Hydrodynamic volume The effective volume of a polymer molecule in solution.The basis for separation in SEC. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. rochester.eduyoutube.comyoutube.com It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. youtube.com In reactions involving this compound, TLC can be used to track its conversion to a desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate at different time intervals. youtube.com By comparing the spots of the reaction mixture with those of the starting material (this compound) and the expected product, a chemist can determine if the reaction is complete, ongoing, or has stalled. rochester.eduyoutube.com The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent system). youtube.com Visualization can be achieved using methods like UV light for UV-active compounds or chemical stains that react with the compounds to produce colored spots. libretexts.org

Gas Chromatography (GC) for Volatile Products

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. nih.govnih.gov When this compound is involved in reactions that produce volatile byproducts or when it is used as an additive in applications like lithium-ion batteries where volatile decomposition products can form, GC is an essential tool for their identification and quantification. magtech.com.cngoogle.com

The sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase. A detector, often a mass spectrometer (GC-MS), is used to identify and quantify the eluted compounds. researchgate.net This technique is crucial for understanding degradation mechanisms and side reactions. For instance, in battery research, GC-MS can analyze the gaseous products generated during cell operation, providing insights into the decomposition pathways of electrolyte components like this compound. magtech.com.cn

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers derived from or containing this compound. researchgate.netnih.gov These properties are critical for determining the material's processing conditions and its performance at different temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netnsf.govnih.gov TGA provides information on the thermal stability and decomposition profile of the polymer. researchgate.netresearchgate.net The resulting thermogram plots mass loss versus temperature, revealing the temperatures at which different decomposition steps occur. This is vital for understanding the thermal resilience of polymers incorporating the this compound moiety.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.denih.govnih.gov DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov These transitions are fundamental to understanding the polymer's physical state and mechanical properties over a range of temperatures. For polymers made with this compound, DSC can reveal how its incorporation affects the polymer's amorphous or crystalline nature and its operational temperature range.

Table 2: Information Obtained from Thermal Analysis Techniques

TechniqueMeasured PropertyKey Information Provided
Thermogravimetric Analysis (TGA) Mass changeDecomposition temperatures, thermal stability, filler content. researchgate.net
Differential Scanning Calorimetry (DSC) Heat flowGlass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), heat of fusion. hu-berlin.denih.gov

Surface-Sensitive Spectroscopic Techniques for Interfacial Analysis

When this compound is used as an electrolyte additive in lithium-ion batteries, its primary role is often to modify the interface between the cathode and the electrolyte, forming a protective layer known as the Cathode Electrolyte Interphase (CEI). magtech.com.cnresearchgate.net Understanding the composition and morphology of this interface is critical for improving battery performance, and this is achieved through surface-sensitive spectroscopic techniques.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ucsd.eduuniversiteitleiden.nl By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the chemical species present on the CEI. ucsd.eduepa.govresearchgate.net This provides direct evidence of the decomposition products of this compound and their contribution to the passivating layer. researchgate.netosti.gov

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. nih.govosti.gov SEM provides high-resolution images of the surface topography and morphology. osti.govresearchgate.net In the context of the CEI, SEM can visualize the uniformity, thickness, and any morphological changes of the protective layer formed from the additive on the cathode surface during cycling. nih.govnih.gov This visual information complements the chemical composition data from XPS to provide a comprehensive understanding of the CEI.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary computational method for investigating the electronic structure and properties of molecules like 2-Phenoxy-1,3,2-dioxaphospholane. scienceopen.com It offers a balance between computational cost and accuracy, making it suitable for a range of applications.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of intermediates, transition states, and the determination of reaction pathways. For instance, in phosphite-mediated reactions, DFT can be used to investigate the mechanism of converting benzaldehydes into stilbenes, where a dioxaphospholane intermediate is formed. researchgate.net The calculations can help determine the energetics of different proposed mechanistic steps, such as whether a reaction proceeds through a concerted or a stepwise pathway. mdpi.com By locating the transition state structures and calculating their corresponding energy barriers, researchers can predict the feasibility and selectivity of various reactions.

A proposed mechanism for the formation of a dioxaphospholane intermediate from the reaction of a phosphite (B83602) with two molecules of a benzaldehyde (B42025) involves the initial formation of an oxaphosphirane. researchgate.net DFT calculations can elucidate the subsequent steps, including the potential for a Wittig-type reaction or a pericyclic cycloaddition to form the stable 1,3,2-dioxaphospholane ring. researchgate.net These theoretical models can be validated by comparing predicted outcomes with experimental observations, such as those from 13C-NMR spectroscopy. researchgate.net

DFT provides a robust framework for the prediction of spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei within the this compound molecule, its ¹H, ¹³C, and ³¹P NMR chemical shifts can be predicted. rsc.orgnih.gov The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. nih.gov

For example, comparing the calculated chemical shifts with experimental data can aid in the structural elucidation and conformational analysis of this compound and its derivatives. nih.govresearchgate.netmdpi.com Discrepancies between calculated and experimental values can often be attributed to factors such as solvent effects, vibrational averaging, and the presence of multiple conformers in solution, which can also be modeled using computational methods. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework for calculating NMR parameters. nih.gov

Table 1: Predicted vs. Experimental NMR Chemical Shifts for a Related Dioxaphosphorinane Derivative

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
³¹PVaries with functional and basis setSpecific to derivative
¹³CVaries with functional and basis setSpecific to derivative
¹HVaries with functional and basis setSpecific to derivative

Note: Actual values are highly dependent on the specific derivative and the computational methodology employed.

The five-membered dioxaphospholane ring can adopt various conformations, such as envelope and twist forms. DFT calculations are crucial for determining the relative energies of these conformers and identifying the most stable geometries. researchgate.net These calculations can quantify the influence of stereoelectronic effects, such as anomeric and hyperconjugative interactions, on the conformational preferences of the molecule. researchgate.net

For the related six-membered 1,3,2-dioxaphosphorinane (B14751949) rings, DFT studies have shown that while a chair conformation is often preferred, other conformations like twist-boat can become significant depending on the nature and orientation of the substituents on the ring and the phosphorus atom. researchgate.net The interplay between steric hindrance and stereoelectronic effects dictates the final geometry. researchgate.net In this compound, the orientation of the phenoxy group (axial vs. equatorial with respect to the dioxaphospholane ring) and the puckering of the ring itself are key conformational features that can be analyzed using DFT.

Molecular Dynamics (MD) Simulations for Electrolyte Behavior and Interphases

While not as extensively documented specifically for this compound, Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in condensed phases, such as in electrolyte solutions. diva-portal.org If this compound were to be considered as an additive in a lithium-ion battery electrolyte, MD simulations could provide insights into its role in the formation of the solid electrolyte interphase (SEI) layer on the electrode surfaces.

MD simulations can model the diffusion of ions and solvent molecules, the solvation structure around the ions, and the decomposition reactions of electrolyte components at the electrode interface. diva-portal.org By simulating a system containing this compound, along with the salt and solvent molecules, one could investigate how it influences the ionic conductivity and the chemical and mechanical properties of the SEI. diva-portal.org These simulations track the trajectories of atoms and molecules over time, providing a dynamic picture of the electrolyte's behavior at the molecular level. diva-portal.orgmdpi.com

Quantum Chemistry Methods for Electronic Structure and Reactivity Prediction

Beyond DFT, other quantum chemistry methods can be employed to investigate the electronic structure and reactivity of this compound. mdpi.com High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate electronic energies and properties, albeit at a higher computational cost. mit.edu These methods are often used to benchmark the accuracy of DFT functionals for a given class of molecules. mdpi.com

Quantum chemical calculations can be used to compute various reactivity descriptors derived from conceptual DFT. mdpi.com These include:

Fukui functions: To identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. nd.edu

Global reactivity indices: Such as chemical potential, hardness, and electrophilicity, which provide a general measure of the molecule's reactivity. mdpi.com

These descriptors can help predict how this compound will interact with other chemical species and its potential decomposition pathways. scienceopen.comrsc.org

Kinetic Modeling of Reaction Pathways

Kinetic modeling combines the energetic information obtained from quantum chemistry calculations with statistical mechanics to predict the rates of chemical reactions. For reactions involving this compound, the energy barriers (activation energies) and reaction enthalpies calculated using DFT can be used as input for transition state theory (TST) calculations to estimate reaction rate constants.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Current synthesis of 2-Phenoxy-1,3,2-dioxaphospholane typically follows established organophosphorus chemistry protocols. A common laboratory-scale synthesis involves the reaction of 2-Chloro-1,3,2-dioxaphospholane (B43518) with phenol (B47542) in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. researchgate.net While effective, this method presents opportunities for improvement in line with green chemistry principles.

Future research is anticipated to focus on several key areas:

Catalytic Approaches: A shift from stoichiometric bases, such as pyridine, to catalytic systems could significantly enhance the sustainability of the synthesis. Investigating recyclable base catalysts or developing a one-pot process that minimizes waste streams is a promising direction.

Alternative Reagents and Solvents: Exploration into less hazardous starting materials and the use of greener, renewable solvents instead of traditional volatile organic compounds like diethyl ether would represent a substantial improvement in the environmental footprint of the synthesis. researchgate.net

Flow Chemistry: Implementing continuous flow manufacturing processes could offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to batch processing. This would also facilitate easier scalability for potential industrial applications.

Exploration of New Catalytic Applications and Ligand Designs

While much of the current focus is on its role as a material precursor, the inherent reactivity of the phospholane (B1222863) moiety suggests untapped potential in catalysis. The phosphorus(III) center can act as a Lewis base, making it a candidate for use as a ligand in transition metal catalysis.

Emerging research avenues include:

Ligand Development: The electronic and steric properties of this compound can be systematically tuned. Future work could involve synthesizing derivatives with modified phenoxy groups (e.g., with electron-donating or electron-withdrawing substituents) to modulate the ligand's properties for specific catalytic transformations, such as cross-coupling reactions or asymmetric hydrogenation.

Polymerization Catalysis: The compound has been noted for its ability to undergo polymerization. alljournals.cn This reactivity could be harnessed, exploring its potential as an initiator or catalyst in ring-opening polymerization for the synthesis of novel polyphosphoesters, materials with potential applications in biomedicine and flame retardants.

Organocatalysis: Investigating the ability of the dioxaphospholane ring to participate in or catalyze organic reactions is another area of interest. Its unique structure could enable novel modes of activation for various substrates.

Advanced Understanding of Interfacial Chemistry and Materials Design through In Situ Characterization and Modeling

The formation of the CEI is believed to occur through sacrificial oxidation of the phospholane at the cathode surface, followed by a ring-opening reaction and subsequent polymerization. researchgate.netresearchgate.net This mechanism passivates the reactive cathode surface, improving interfacial stability. researchgate.netresearchgate.net

Future research will focus on gaining a more profound understanding of these complex interfacial processes through a combination of advanced techniques:

In Situ and Operando Characterization: Techniques like Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) and Confocal Raman Microspectrometry are vital for probing the chemical composition of electrode surfaces during battery operation. researchgate.net The application of in situ X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) will provide real-time insights into the formation, evolution, and chemical nature of the CEI. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are powerful tools for elucidating reaction mechanisms at the molecular level. researchgate.netresearchgate.net These models can predict oxidation potentials, analyze reaction pathways for CEI formation, and help rationalize the structure-property relationships of different phospholane additives, guiding the design of new, more effective molecules. researchgate.net

TechniquePurpose in Studying this compound in BatteriesKey Findings / Insights
Cyclic Voltammetry (CV)To determine the electrochemical stability window and oxidation potential of the additive. researchgate.netConfirms that the additive is sacrificially oxidized on the cathode surface before the bulk electrolyte. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)To analyze the chemical composition of the CEI formed on the cathode surface. researchgate.netProvides evidence of phosphorus-containing polymer species, confirming the participation of the additive in CEI formation. researchgate.net
Scanning Electron Microscopy (SEM)To visualize the morphology of the electrode surface and the CEI layer. researchgate.netShows the formation of a more stable and uniform surface film in the presence of the additive.
Computational Modeling (DFT/MD)To simulate reaction mechanisms, predict properties, and understand intermolecular interactions. researchgate.netresearchgate.netHelps elucidate the multi-step process of CEI formation, including oxidation, ring-opening, and polymerization. researchgate.net

Design of Next-Generation Phosphorus-Containing Functional Materials

The demonstrated success of this compound as a CEI-forming additive is a stepping stone toward the rational design of advanced phosphorus-containing functional materials. The future lies in creating sophisticated, multifunctional material systems.

Key research directions include:

Synergistic Additive Mixtures: Research has shown that combining this compound with other electrolyte additives, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), can lead to synergistic effects. researchgate.net These combinations can form robust interphases on both the cathode (CEI) and the anode (Solid Electrolyte Interphase, SEI), significantly boosting the performance and longevity of high-energy cells like NMC811||Si-graphite. researchgate.netrsc.org

Multifunctional Additives: A major goal is the development of single additives that possess multiple functionalities. For instance, incorporating fluorine into the phospholane structure can enhance both its film-forming capabilities and its flame-retardant properties. researchgate.netrsc.org Recent work has explored combining this compound with novel flame-retardant additives like 2,2,2-trifluoroethoxy(pentafluoro)cyclotriphosphazene (CF3PFPN) to simultaneously improve electrochemical performance and battery safety. rsc.org

Advanced Polymers: Beyond battery electrolytes, the ring-opening polymerization of this compound and its derivatives can be leveraged to create a new class of polyphosphoesters. These polymers are of interest for their potential as biodegradable materials and as non-halogenated flame retardants for other polymer systems, contributing to the development of safer and more sustainable materials.

Additive SystemTarget Cell ChemistryObserved Synergistic Effect
This compound (PhEPi) + Vinylene Carbonate (VC)NMC811 || Si-graphiteImproved specific discharge capacity and prolonged cycle life due to complementary formation of stable CEI and SEI. researchgate.net
This compound (PhEPi) + Fluoroethylene Carbonate (FEC)NMC811 || Si-graphiteEnhanced electrochemical performance through stabilized electrode-electrolyte interphases. researchgate.net
This compound (PhEPi) + VC + CF3PFPNNMC811 || Si-graphite (20% Si)Superior flame-retardant properties combined with improved discharge capacity and reduced interfacial resistance. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-1,3,2-dioxaphospholane derivatives, and how can reaction yields be improved?

Methodological Answer: Modified synthetic routes involve reacting diols with PCl₃ under controlled conditions. For example, 2-chloro-1,3,2-dioxaphospholane can be synthesized with improved yields (70–80%) by extending reaction times to 24 hours and using dichloromethane as a solvent. However, longer reaction times are required to minimize side products . Key parameters include:

  • Temperature control : Maintain 0–5°C during PCl₃ addition to prevent exothermic side reactions.
  • Purification : Use vacuum distillation (e.g., 62°C/20 mmHg) to isolate the product .

Q. How is 31P NMR spectroscopy utilized to characterize dioxaphospholane derivatives and their metal complexes?

Methodological Answer: 31P NMR is critical for assessing coordination environments. For example:

  • Free ligands : 2-Chloro-1,3,2-dioxaphospholane exhibits δ(31P) = 18–20 ppm.
  • Metal complexes : Platinum(II) complexes show downfield shifts (δ = 25–30 ppm) due to electron withdrawal. Coupling constants (e.g., ¹J(Pt-P) = 2500–3500 Hz) reveal cis/trans isomerism in square-planar complexes .
    Protocol : Acquire spectra at 121.4 MHz with proton decoupling; use 85% H₃PO₄ as an external reference .

Q. What safety protocols are essential for handling 2-Chloro-1,3,2-dioxaphospholane derivatives?

Methodological Answer:

  • Storage : Store at –20°C in airtight containers to prevent hydrolysis .
  • PPE : Use nitrile gloves, goggles, and fume hoods due to skin/eye corrosion (H314) and respiratory hazards .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do alkoxy substituents on cyclic phosphoesters influence copolymerization kinetics with ethylene oxide (EO)?

Methodological Answer: Substituents (e.g., methoxy, ethoxy) affect reactivity and sequence distribution. For example:

  • EO-EMP (methoxy) : Random copolymerization (reactivity ratio r₁ = 1.2).
  • EO-EEP (ethoxy) : Gradient copolymerization due to steric hindrance (r₁ = 0.8).
    Experimental Design :
  • Use i-Bu₃Al/H₃PO₄/DBU catalyst at 60°C.
  • Monitor conversion via ¹H NMR (δ = 3.6–4.2 ppm for EO units).
  • Analyze molecular weight via GPC (Mn = 1.9×10⁴–4.1×10⁴, Đ = 1.83–2.10) .

Q. How can 2-Chloro-2-oxo-1,3,2-dioxaphospholane derivatives resolve condensed phenolic moieties in lignin via 31P NMR?

Methodological Answer: Derivatization with 2-chloro-4,4,5,5-tetramethyl-dioxaphospholane enables quantification of phenolic –OH groups. Protocol :

Phosphitylate lignin (25°C, 2 h) in CDCl₃/pyridine.

Acquire 31P NMR at 202 MHz.

Spectral Regions :

  • Aliphatic –OH: 145–149 ppm (low resolution).
  • Condensed phenolics: 138–140 ppm (sharp peaks).
    Limitation : Aliphatic –OH resolution is sacrificed for phenolic clarity .

Q. What challenges arise in interpreting photoelectron spectra (UPS) of dioxaphospholane derivatives?

Methodological Answer: UPS reveals ionization potentials (IPs) but requires deconvolution of overlapping signals. For 2-methoxy-1,3,2-dioxaphospholane:

  • IP1 : 9.66 eV (phosphorus lone pair).
  • IP2 : 11.2 eV (oxygen σ-bond).
    Contradictions : Literature discrepancies arise from varying photon energies (He I vs. He II sources). Validate using DFT calculations .

Q. How can HPLC methods be optimized for analyzing 2-Chloro-1,3,2-dioxaphospholane 2-oxide?

Methodological Answer:

  • Column : Newcrom R1 (3 µm, 100 Å) for low silanol activity.
  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% H₃PO₄.
  • Detection : UV at 210 nm; switch to formic acid for MS compatibility.
    Scalability : Increase column diameter (10→50 mm) for preparative isolation of impurities .

Q. How do electronic effects in dioxaphospholane ligands influence catalytic activity in cross-coupling reactions?

Methodological Answer: Electron-withdrawing substituents (e.g., –Cl) enhance oxidative addition in Suzuki-Miyaura couplings:

  • Pd(0) Activation : Chloro derivatives increase reaction rates (TOF = 120 h⁻¹ vs. 80 h⁻¹ for methoxy).
  • Experimental Validation : Compare yields using 1 mol% ligand in aryl bromide couplings (70°C, 12 h) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.